3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane 3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane
Brand Name: Vulcanchem
CAS No.: 65967-52-4
VCID: VC3712686
InChI: InChI=1S/C11H16O4/c1-3-9-12-5-11(6-13-9)7-14-10(4-2)15-8-11/h3-4H,5-8H2,1-2H3
SMILES: CC=C1OCC2(CO1)COC(=CC)OC2
Molecular Formula: C11H16O4
Molecular Weight: 212.24 g/mol

3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane

CAS No.: 65967-52-4

Cat. No.: VC3712686

Molecular Formula: C11H16O4

Molecular Weight: 212.24 g/mol

* For research use only. Not for human or veterinary use.

3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane - 65967-52-4

Specification

CAS No. 65967-52-4
Molecular Formula C11H16O4
Molecular Weight 212.24 g/mol
IUPAC Name 3,9-di(ethylidene)-2,4,8,10-tetraoxaspiro[5.5]undecane
Standard InChI InChI=1S/C11H16O4/c1-3-9-12-5-11(6-13-9)7-14-10(4-2)15-8-11/h3-4H,5-8H2,1-2H3
Standard InChI Key ZNCFMBOWBMPEAC-UHFFFAOYSA-N
SMILES CC=C1OCC2(CO1)COC(=CC)OC2
Canonical SMILES CC=C1OCC2(CO1)COC(=CC)OC2

Introduction

Preparation Methods

The synthesis of DETOSU involves a rearrangement reaction starting from its precursor, 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVTOSU). This transformation is exothermic in nature and proceeds with complete conversion under appropriate conditions . For industrial-scale production, the rearrangement is typically conducted at elevated temperatures in the presence of suitable catalysts to enhance reaction efficiency.

Multiple methodologies have been developed for executing this rearrangement reaction, each with distinct advantages and limitations. One approach employs alkaline conditions, utilizing reagents such as n-butyllithium in ethylenediamine or potassium tert-butoxide in ethylenediamine as catalysts . An alternative method involves photochemical activation, where UV irradiation in the presence of iron pentacarbonyl catalyst and triethylamine in boiling pentane facilitates the transformation . A third approach utilizes dichlorotris(triphenylphosphine)ruthenium(II) combined with sodium carbonate under bulk reaction conditions .

Table 1: Synthesis Methods for DETOSU

MethodReaction ConditionsCatalyst SystemSolvent EnvironmentKey Advantages
Alkaline RearrangementBasic mediumn-butyllithium or potassium tert-butoxideEthylenediamineEfficient conversion under controlled conditions
Photochemical SynthesisUV irradiationIron pentacarbonylPentane with triethylamineNon-thermal activation pathway
Transition Metal CatalysisVariable temperatureDichlorotris(triphenylphosphine)ruthenium(II)Bulk with sodium carbonatePotential for scale-up applications

The purification of DETOSU presents significant challenges in the manufacturing process. After the initial rearrangement reaction and vacuum distillation, the crude product requires multiple recrystallization steps from pentane to achieve the purity levels necessary for its application as a monomer . This extensive purification process typically results in yields of approximately 50% pure product, representing a considerable limitation in the commercial production of this compound .

Physical and Chemical Properties

A significant characteristic of DETOSU is its relative instability under common environmental conditions. The compound undergoes rapid hydrolysis even when exposed to minimal traces of water, presenting challenges for handling in non-anhydrous environments . Additionally, DETOSU demonstrates a propensity for spontaneous isomerization during storage, converting back to the diallylacetal DVTOSU, which lacks the reactivity required for polymerization applications . This spontaneous isomerization necessitates careful storage conditions and timely utilization after synthesis.

Table 2: Physical and Chemical Properties of DETOSU

PropertyCharacteristicImplications for Handling and Use
Physical StateCrystalline at room temperature; typically used as liquidRequires consideration of phase state during processing
Stability ProfileRelatively unstableNecessitates anhydrous conditions and controlled storage
Hydrolysis SusceptibilityRapidly hydrolyzes with trace waterDemands stringent moisture exclusion during handling
Isomerization TendencySpontaneously converts to DVTOSU during storageLimits shelf-life and requires fresh preparation
ReactivityHighly reactive toward electrophilic agentsEnables polymerization but requires careful handling
Polymerization BehaviorStrong tendency for cationic polymerizationBeneficial for intended applications but challenges storage
Spectroscopic MarkerIntense IR absorption band at 1700 cm^-1Provides analytical method for monitoring conversion

From a reactivity perspective, pure DETOSU demonstrates high reactivity toward electrophilic agents and exhibits a strong predisposition for cationic polymerization . This reactivity profile is essential for its applications in polymer chemistry but simultaneously presents challenges for long-term storage and handling. Spectroscopically, DETOSU is characterized by an intense infrared absorption band at 1700 cm^-1, which serves as a useful marker for monitoring conversion during synthesis and for verifying product purity .

Applications in Polymer Chemistry

The primary application of DETOSU lies in the field of polymer chemistry, specifically as a key monomer in the synthesis of biodegradable polyorthoesters. These specialized polymers form through polyaddition reactions between DETOSU and various α,ω-diols . The resulting polyorthoesters possess unique properties that make them particularly valuable for applications requiring controlled degradation profiles.

The molecular architecture of DETOSU, featuring two reactive ketene acetal groups, enables the formation of orthoester linkages when reacted with hydroxyl-containing compounds. These orthoester bonds are relatively stable under neutral conditions but undergo hydrolysis in acidic environments, providing a mechanism for controlled polymer degradation. This pH-sensitive degradation profile distinguishes polyorthoesters from many other biodegradable polymers and contributes to their specialized applications.

Table 3: Applications of DETOSU-based Polyorthoesters

Application CategorySpecific Use CaseAdvantages ProvidedMechanism of Action
Pharmaceutical Delivery SystemsExtended-release drug formulationsControlled release kineticsSurface erosion profile
Biomedical ImplantsBiodegradable medical devicesPredictable degradation timelineHydrolysis of orthoester linkages
Tissue EngineeringTemporary scaffold materialsSupport structure with controlled disappearanceGradual surface erosion
Agricultural TechnologiesControlled-release fertilizers and pesticidesExtended activity periodEnvironmental responsiveness

In the pharmaceutical field, polyorthoesters derived from DETOSU serve as embedding media for active pharmaceutical ingredients in extended-release formulations . The key advantage of these polymer systems lies in their degradation mechanism. Unlike many biodegradable polymers that undergo bulk erosion (degrading throughout their volume simultaneously), polyorthoesters primarily degrade through surface erosion under physiological conditions . This surface-limited degradation pattern enables more predictable and controlled release rates of embedded therapeutic agents, making these materials highly valuable for precision medicine applications where dosing consistency is critical.

Reaction Mechanisms

The chemical reactivity of DETOSU centers on its ketene acetal functionality, which participates in various transformation pathways. The most significant reaction for practical applications is the polyaddition with diols, leading to the formation of polyorthoesters with defined structures and properties .

In the polyaddition mechanism, the nucleophilic hydroxyl groups of diol molecules attack the electrophilic carbon atoms of the ketene acetal groups in DETOSU. This reaction proceeds through a step-growth polymerization mechanism, with each step forming an orthoester linkage. The bifunctional nature of both DETOSU and the diol partners enables the creation of linear polymer chains with repeating orthoester units in the backbone structure.

Table 4: Key Reaction Mechanisms of DETOSU

Reaction TypeMechanistic PathwayResulting ProductsSignificance in Applications
Polyaddition with DiolsNucleophilic addition to ketene acetalPolyorthoestersPrimary pathway for polymer formation
HydrolysisWater-mediated cleavage of ketene acetalDegradation products with ester and alcohol groupsBasis for biodegradability and drug release
Spontaneous IsomerizationRearrangement of double bondDVTOSU (inactive form)Challenge for storage stability
Cationic PolymerizationChain growth via cationic intermediatesHomopolymer structuresAlternative polymerization pathway

The hydrolysis of DETOSU represents another crucial reaction mechanism that impacts both its stability during storage and the biodegradability of its derived polymers. Even minimal amounts of water can initiate hydrolysis of the ketene acetal groups, resulting in the formation of ester and alcohol functionalities . This sensitivity to hydrolysis presents challenges in handling and storing DETOSU but provides the beneficial biodegradability of the resulting polymers when applied in biological systems.

The spontaneous isomerization of DETOSU to its precursor DVTOSU constitutes an additional important reaction mechanism. This transformation involves the rearrangement of the ketene acetal functionality back to an allyl acetal structure, rendering the compound inactive for the desired polymerization reactions . Understanding and controlling the factors that influence this isomerization process is essential for maintaining the reactivity of DETOSU during storage and application.

Comparison with Related Compounds

DETOSU shares an important relationship with its precursor, 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVTOSU), as these compounds are structural isomers with distinct chemical properties and reactivity profiles. While DVTOSU serves as the synthetic precursor to DETOSU, the two compounds exhibit markedly different behaviors in polymerization reactions and other chemical transformations .

The structural difference between these compounds centers on the nature of their unsaturated groups. DVTOSU features vinyl (allyl acetal) functionalities, whereas DETOSU contains ethylidene (ketene acetal) groups. This subtle structural variation significantly impacts their reactivity profiles and suitability for polymer synthesis applications. While DETOSU readily participates in polyaddition reactions with diols to form polyorthoesters, DVTOSU remains inactive for this particular polymerization pathway .

Table 5: Comparison Between DETOSU and DVTOSU

CharacteristicDETOSUDVTOSUSignificance of Difference
Functional Group TypeEthylidene (ketene acetal)Vinyl (allyl acetal)Determines reactivity in polymerization
Reactivity with DiolsHighly reactiveEssentially inactiveDefines usefulness in polyorthoester synthesis
Chemical StabilityRelatively unstableComparatively more stableImpacts storage requirements and handling
Synthetic RelationshipTarget compoundPrecursorEstablishes manufacturing sequence
IR Spectroscopic FeatureStrong band at 1700 cm^-1Different spectral profileProvides analytical distinction

Interestingly, the relationship between these compounds extends beyond the synthetic pathway. DETOSU exhibits a tendency to spontaneously isomerize back to DVTOSU during storage, establishing a bidirectional relationship between the compounds . This reversible relationship presents both challenges for maintaining DETOSU stability and opportunities for developing controlled synthesis strategies through manipulation of isomerization conditions.

The transformation from DVTOSU to DETOSU represents an exothermic rearrangement reaction that proceeds to completion under appropriate conditions . This conversion process forms the foundation of industrial DETOSU production and requires precise control of reaction parameters to achieve optimal yields and product purity.

Research Applications and Case Studies

Research on DETOSU has primarily concentrated on its role in developing sophisticated drug delivery systems through the formation of polyorthoesters with controlled degradation profiles. These investigations have explored various aspects, including polymer synthesis methodologies, material characterization, degradation mechanisms, and performance in controlled release applications for pharmaceutical compounds.

A significant research direction involves optimizing polyorthoester compositions to achieve tailored degradation rates and drug release profiles for specific therapeutic applications. By selecting particular diols for polymerization with DETOSU, researchers can modify the properties of the resulting polymers to address specific therapeutic requirements. For instance, incorporation of more hydrophobic diol components can reduce the hydrolysis rate, extending the drug release duration, while more hydrophilic elements can accelerate degradation for more rapid release profiles.

Table 6: Research Applications of DETOSU-Based Materials

Research FocusMaterial SystemKey FindingsPotential Clinical Applications
Degradation KineticsDETOSU polyorthoesters with varying diol compositionsDemonstrated surface erosion with minimal bulk degradationPrecision drug delivery systems
Release Profile OptimizationDETOSU polymers with hydrophobic modifying segmentsAchieved near zero-order release kineticsLong-term therapeutic maintenance
pH-Responsive SystemsDETOSU with acid-sensitive co-monomersEnhanced degradation in acidic microenvironmentsTargeted release in tumor tissues
Biocompatibility AssessmentVarious DETOSU-based formulationsMinimal inflammatory response in in vivo modelsImplantable delivery platforms

The application of DETOSU-based polyorthoesters extends to various therapeutic areas, including pain management, infection control, and oncology. In pain management applications, these polymers have been investigated for creating extended-release analgesic formulations that provide sustained relief while reducing dosing frequency. For infection control, localized antibiotic delivery systems based on DETOSU polymers can maintain therapeutic concentrations at infection sites while minimizing systemic exposure and associated side effects. In oncology research, these materials have been explored for targeted delivery of chemotherapeutic agents to tumor sites, potentially enhancing efficacy while reducing systemic toxicity.

Research AreaObjectivesPotential Impact on Field
Synthesis OptimizationDevelop higher-yield, more efficient production methodsEnhanced commercial viability through reduced costs
Stability EnhancementIdentify effective stabilizers to prevent isomerizationExtended shelf-life and improved reliability in applications
Novel Copolymer ArchitecturesDesign hybrid materials incorporating DETOSU segmentsExpanded property profiles for specialized applications
Smart Delivery SystemsCreate responsive release systems with programmable profilesAdvancement of precision medicine capabilities
Scale-Up TechnologiesDevelop improved manufacturing processesTransition from laboratory to commercial production

Future research directions for DETOSU may include the development of improved synthesis methods with higher yields and purity, investigation of stabilization techniques to prevent spontaneous isomerization during storage, exploration of new catalytic systems for more efficient polymerization, design of novel polyorthoester architectures with enhanced properties, and expansion of applications beyond drug delivery to other fields such as agricultural controlled release formulations and environmental remediation technologies.

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